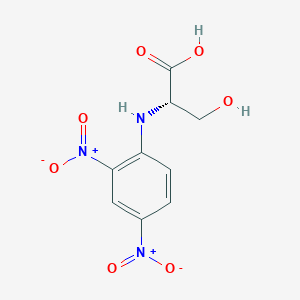

N-(2,4-Dinitrophenyl)-L-serine

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,4-dinitroanilino)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQZBOCQYMVLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10547-30-5, 1655-64-7 | |

| Record name | N-(2,4-Dinitrophenyl)serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10547-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serine, N-(2,4-dinitrophenyl)-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010547305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89606 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Contextualization Within Amino Acid Derivative Chemistry and Biological Significance

N-(2,4-Dinitrophenyl)-L-serine belongs to the class of N-aryl amino acids. The process of N-arylation, which involves the formation of a bond between a nitrogen atom of an amino acid and an aromatic ring, is of considerable interest in chemistry. researchgate.net N-aryl amino acids are crucial building blocks in the synthesis of various nitrogen-containing heterocyclic compounds that exhibit distinct biological activities. researchgate.netmdpi.com Furthermore, they are important motifs in many systems of physiological relevance and are desirable for incorporating functionalized amino acids into peptides and proteins, thereby advancing the field of chemical biology. researchgate.netmdpi.com The introduction of an aryl group, such as the dinitrophenyl group, can significantly alter the parent amino acid's properties, including its reactivity, solubility, and spectroscopic characteristics.

While proteins in virtually all forms of life are constructed from L-amino acids, their chiral counterparts, D-amino acids, also play vital biological roles. frontiersin.org For instance, D-serine is a significant neuromodulator in the mammalian brain, acting as a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor. frontiersin.orgmdpi.com The study of amino acid derivatives like this compound provides tools to investigate the roles and metabolism of both L- and D-amino acids. The dinitrophenyl group itself can be metabolized by enzymes such as D-amino acid oxidase, which plays a role in detoxifying D-amino acids. nih.gov Therefore, the study of such derivatives contributes to our understanding of fundamental biological processes, including neurotransmission and enzyme function. frontiersin.orgnih.gov

Historical Perspectives of Dinitrophenylation in Amino Acid and Peptide Sciences

The technique of dinitrophenylation holds a celebrated position in the history of biochemistry, largely due to the groundbreaking work of Frederick Sanger. In the 1940s and 1950s, the primary structure of proteins—the linear sequence of their constituent amino acids—was unknown. It was widely debated whether proteins had a defined, constant sequence. historyofinformation.com Sanger's research on the protein hormone insulin settled this debate and earned him his first Nobel Prize in Chemistry in 1958. nih.govniscpr.res.in

Sanger's method involved the use of a chemical reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), now commonly known as Sanger's reagent. niscpr.res.inpearson.com FDNB reacts with the free amino group at the N-terminus of a polypeptide chain. niscpr.res.inpearson.com This reaction covalently attaches the yellow-colored 2,4-dinitrophenyl (DNP) group to the N-terminal amino acid. omic.ly

The process, in essence, involved:

Labeling: Treating the protein (insulin) with FDNB to label the N-terminal amino acid of each polypeptide chain. historyofinformation.com

Hydrolysis: Breaking down the DNP-labeled protein into its individual amino acids or small peptide fragments using strong acid or enzymes. omic.lynih.gov

Identification: Separating and identifying the yellow DNP-amino acid, thereby determining the N-terminal residue of the original protein chain. historyofinformation.com

By applying this method repeatedly to different fragments of the insulin molecule, Sanger was able to painstakingly deduce the complete amino acid sequence of its two polypeptide chains. omic.lynih.gov This monumental achievement was the first time the sequence of a protein had been determined. niscpr.res.in It provided definitive proof that proteins are ordered molecules with a specific, genetically determined sequence, which laid the foundation for understanding the relationship between gene sequence and protein function and set the stage for the development of modern molecular biology. historyofinformation.comniscpr.res.in While Edman degradation, developed later, became the standard for protein sequencing, Sanger's dinitrophenylation method was the critical first step that opened the door to the field of proteomics. ehu.eus

Contemporary Relevance of N- 2,4-dinitrophenyl -l-serine in Academic Investigations

Strategies for the Chemical Synthesis of this compound

The synthesis of this compound is primarily achieved through the reaction of L-serine with a suitable dinitrophenylating agent. This process involves the formation of a covalent bond between the electron-deficient aromatic ring of the DNP moiety and the nucleophilic α-amino group of the L-serine molecule.

Exploration of N-Protection Approaches Utilizing Dinitrophenyl Moieties

The 2,4-dinitrophenyl (DNP) group is a well-established N-protecting group in peptide chemistry. ug.edu.pl Its primary function in the synthesis of this compound is to form a stable derivative by reacting with the α-amino group of the amino acid. The most common reagent used for this purpose is 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. wikipedia.org An alternative reagent is 1-chloro-2,4-dinitrobenzene. vulcanchem.com

The reaction involves the nucleophilic attack of the deprotonated amino group of L-serine on the carbon atom of the dinitrobenzene ring that bears the halogen. vulcanchem.com This reaction effectively "protects" or masks the amino group, preventing it from participating in subsequent reactions. The DNP group is stable under the acidic conditions typically used to hydrolyze peptide bonds, which made it invaluable for N-terminal amino acid analysis as pioneered by Frederick Sanger. wikipedia.org While the DNP group is robust, its removal requires harsh conditions, which has led to it being superseded in many modern solid-phase peptide synthesis strategies by more labile protecting groups like Fmoc and Boc. researchgate.net However, its use persists in specific applications, such as the protection of the imidazole side chain of histidine. ug.edu.plgoogle.com

The general synthesis is typically performed under alkaline conditions, which deprotonates the amino group of serine, thereby increasing its nucleophilicity. vulcanchem.com The resulting this compound is a stable, yellow-colored compound, with the DNP moiety serving as a useful chromophore for detection.

Mechanisms of Dinitrophenylation Reactions with Amino Acids

The reaction between an amino acid and a dinitrophenylating agent like FDNB is a classic example of nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.

Nucleophilic Aromatic Substitution Pathways

The SNAr mechanism for the dinitrophenylation of L-serine proceeds through a two-step addition-elimination pathway. libretexts.orglibretexts.org

Addition of the Nucleophile : The reaction is initiated by the attack of the nucleophilic amino group of L-serine on the C-1 carbon of the dinitrophenyl ring (the carbon attached to the halogen). This attack is possible because the two electron-withdrawing nitro (NO₂) groups at the ortho and para positions make the ring highly electron-deficient, or "activated," towards nucleophilic attack. libretexts.orglibretexts.org This step breaks the aromaticity of the ring and forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge of this complex is stabilized by resonance, with delocalization onto the electron-withdrawing nitro groups. libretexts.org

Elimination of the Leaving Group : In the second step, the aromaticity of the ring is restored through the elimination of the halide ion (e.g., F⁻ or Cl⁻) from the C-1 position. This step is typically fast and results in the formation of the stable this compound product.

Influence of Reaction Conditions on Product Formation and Yield

The efficiency and outcome of the dinitrophenylation reaction are highly dependent on several experimental parameters. Optimizing these conditions is crucial for achieving high yields and purity.

| Parameter | Condition | Rationale | Finding |

| pH | Alkaline (pH > 9.0) | To deprotonate the α-amino group (R-NH₃⁺ → R-NH₂), increasing its nucleophilicity. vulcanchem.com | Maintaining a pH above 9.0 is critical for enhancing the nucleophilic character of the serine's amino group. vulcanchem.com The reaction rate is directly influenced by the concentration of the unprotonated amino acid. datapdf.com |

| Solvent | Polar solvents (e.g., ethanol-water mixtures) | To ensure the solubility of both the polar amino acid and the less polar dinitrophenylating agent. | Ethanol-water mixtures (e.g., 70:30 v/v) are effective at solubilizing both reactants, leading to reaction yields greater than 85%. vulcanchem.com Polar aprotic solvents like DMF can also be used. smolecule.com |

| Temperature | Moderate (e.g., 40-60 °C) | To provide sufficient activation energy without promoting side reactions or degradation. | The reaction is often carried out at elevated temperatures, such as 60°C, to ensure a reasonable reaction rate. vulcanchem.commdpi.com |

| Reagent | 1-fluoro-2,4-dinitrobenzene (FDNB) vs. 1-chloro-2,4-dinitrobenzene (CDNB) | The C-F bond is stronger than the C-Cl bond, but fluoride is a better leaving group in polar aprotic solvents due to its poor solvation. In SNAr, the rate-determining step is often the nucleophilic attack, and the high electronegativity of fluorine makes the ring carbon more electrophilic. | FDNB (Sanger's reagent) is the classic and highly effective reagent for this derivatization. wikipedia.org |

This table summarizes the key reaction conditions and their impact on the synthesis of this compound based on available research findings.

Derivatization Techniques Employing Dinitrophenyl Reagents in Amino Acid Analysis

The introduction of a dinitrophenyl group into an amino acid serves as a powerful tool for its detection and quantification, particularly in chromatographic methods. This is because the DNP group is a strong chromophore, absorbing light in the ultraviolet (UV) region of the electromagnetic spectrum. vanderbilt.edu

Pre-column derivatization with reagents like Sanger's reagent (FDNB) converts amino acids into their corresponding DNP-amino acids before chromatographic separation. nih.govresearchgate.net These derivatives, such as this compound, can be easily detected by HPLC with a UV detector, typically at a wavelength of around 340-360 nm. researchgate.netresearchgate.net This method was historically significant for sequencing peptides by identifying the N-terminal amino acid. wikipedia.org

A more advanced application involves the use of chiral dinitrophenyl reagents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). researchgate.netthermofisher.comfishersci.com When a mixture of D- and L-amino acids is reacted with the optically pure L-form of Marfey's reagent, a mixture of diastereomers is produced (e.g., L-FDAA-D-Ser and L-FDAA-L-Ser). researchgate.netuzh.ch Since diastereomers have different physical properties, they can be separated and quantified using standard reverse-phase HPLC. researchgate.netnih.gov This technique is a simple and effective alternative to using more expensive chiral stationary phases for the resolution of amino acid enantiomers. uzh.ch

| Reagent | Structure | Application | Principle of Detection |

| Sanger's Reagent (FDNB) | 1-fluoro-2,4-dinitrobenzene | N-terminal amino acid identification; General amino acid quantification. wikipedia.org | Forms a DNP-amino acid with strong UV absorbance (~360 nm), allowing for detection and quantification after separation. researchgate.net |

| Marfey's Reagent (FDAA) | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Chiral analysis; Separation of D/L amino acid enantiomers. researchgate.netuzh.ch | Reacts with amino acid enantiomers to form diastereomers, which are separable by standard HPLC and detected by UV absorbance at ~340 nm. researchgate.net |

This table compares common dinitrophenyl reagents used in the analytical derivatization of amino acids.

Formation of Diastereomers for Indirect Chiral Resolution

The indirect method of chiral resolution relies on the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA). Since diastereomers possess different physical and chemical properties, they can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). The compound this compound can be synthesized by the reaction of L-serine with 1-chloro-2,4-dinitrobenzene (CDNB) or 1-fluoro-2,4-dinitrobenzene (FDNB), the latter being known as Sanger's reagent. nih.govabq.org.br This reaction involves a nucleophilic aromatic substitution where the amino group of L-serine attacks the electron-deficient aromatic ring of the dinitrobenzene derivative. abq.org.br

While this compound itself is a chiral molecule, in the context of indirect chiral resolution, a chiral analyte (like a racemic mixture of another amino acid) would be reacted with a chiral derivatizing agent that is a dinitrophenyl derivative. For instance, to resolve a racemic mixture of an amino acid, one could employ a chiral dinitrophenyl-based reagent. The reaction of a racemic amino acid (containing both D- and L-enantiomers) with a single enantiomer of a chiral derivatizing agent, such as an L-amino acid derivative, results in the formation of two diastereomers (L-D and L-L). These diastereomeric pairs can then be separated chromatographically.

The general principle involves the derivatization of the amino group of the target amino acid. mdpi.com For example, if a racemic mixture of an amino acid is reacted with a chiral N-protected L-amino acid, two diastereomeric products will be formed. These diastereomers can then be separated and quantified to determine the enantiomeric composition of the original amino acid mixture.

Comparative Analysis of Dinitrophenyl-based Derivatizing Agents (e.g., Marfey's Reagents)

A prominent class of dinitrophenyl-based derivatizing agents is exemplified by Marfey's reagent, which is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or L-FDAA). researchgate.netnih.govvulcanchem.com This reagent and its analogs have been extensively used for the chiral analysis of amino acids. researchgate.netnih.gov The reaction mechanism involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the primary amino group of the analyte amino acid. vulcanchem.com This reaction proceeds under mild alkaline conditions, typically at a slightly elevated temperature (around 40°C), and is known to proceed without racemization, which is crucial for accurate stereochemical analysis. researchgate.netvulcanchem.com

The resulting diastereomers are then separated by reversed-phase HPLC and detected by their strong UV absorbance at around 340 nm, conferred by the dinitrophenyl moiety. vulcanchem.comacs.org The elution order of the diastereomers can often be predicted, with the L-L diastereomer typically eluting before the L-D diastereomer for many amino acids when using an L-configured derivatizing agent. acs.org

Over the years, several analogs of Marfey's reagent have been developed to improve resolution and expand the scope of application to a wider range of amino acids, including non-proteinogenic ones. researchgate.netakjournals.comnih.gov These variants typically involve replacing the L-alaninamide moiety with other L- or D-amino acid amides. researchgate.netakjournals.com The choice of the amino acid amide in the reagent can influence the retention times and the resolution of the resulting diastereomers. akjournals.comnih.gov For instance, increasing the length of the alkyl side-chain in the amino acid amide of the reagent can lead to longer retention times and better resolution for some amino acids. akjournals.com

A comparative analysis of different dinitrophenyl-based derivatizing agents reveals variations in their enantioselectivity and sensitivity. nih.gov While FDAA (Marfey's reagent) generally exhibits high enantioselectivity, its sensitivity might be lower compared to other agents. nih.gov For specific challenging separations, other reagents might offer better results. For example, for the separation of β-methoxytyrosine stereoisomers, (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) was found to be more effective than FDAA. nih.gov

The development of new variants of Marfey's reagent continues to be an active area of research, with the aim of achieving better separation for a broader spectrum of amino acids and related chiral compounds. akjournals.comacs.org

Table 1: Comparison of Dinitrophenyl-based Chiral Derivatizing Agents

| Derivatizing Agent | Abbreviation | Chiral Auxiliary | Key Features |

|---|---|---|---|

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | L-Alaninamide | Widely used, high enantioselectivity for many amino acids. researchgate.netnih.gov |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide | FDLA | L-Leucinamide | An advanced variant of FDAA, can offer improved resolution. researchgate.netnih.gov |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide | FDVA | L-Valinamide | Another variant used for diastereomeric resolution. nih.govrsc.org |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-prolinamide | FDPA | L-Prolinamide | Has shown limited success in separating diastereomers in some cases. nih.gov |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | (S)-Phenylalanine methoxyethyl ester | Effective for specific separations where FDAA shows poor selectivity. nih.gov |

Table 2: Research Findings on the Application of Dinitrophenyl-based Derivatizing Agents

| Research Focus | Key Findings | Reference |

|---|---|---|

| Chiral separation of non-protein α-amino acids | Diastereomers prepared with FDNP-L-Leu-NH₂ showed the best separation among the tested variants. | nih.gov |

| Analysis of unusual amino acids | FDAA showed high enantioselectivity but lower sensitivity compared to other agents like GITC and S-NIFE. | nih.gov |

| Synthesis of new Marfey's reagent variants | FDNP-L-Met-NH₂ and FDNP-D-Phg-NH₂ enabled better separation of diastereomers for most of the amino acids compared to the original Marfey's reagent. | akjournals.com |

| Configurational analysis of amino acids | L-FDTA derivatives showed improved resolution, and the separation was influenced by the presence of ammonium ions in the mobile phase. | escholarship.org |

Chromatographic Methodologies for Enantiomeric Separation and Purity Assessment

Chromatography stands as a cornerstone for the analysis of this compound, enabling both the assessment of its purity and the critical separation of its enantiomeric forms. The selection of the appropriate chromatographic technique is paramount for achieving the desired resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of dinitrophenylated (DNP) amino acids. tcichemicals.comsigmaaldrich.com Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments.

The direct separation of enantiomers, such as L- and D-N-(2,4-dinitrophenyl)-serine, can be effectively achieved using Chiral Stationary Phases (CSPs) in HPLC. These specialized columns create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For instance, polysaccharide-based CSPs are commonly used for the resolution of various chiral compounds. While specific application notes detailing the direct resolution of this compound on a particular CSP are not always readily available in general literature, the principle remains a standard and powerful approach in chiral separations. The selection of the mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for optimizing the separation.

A notable example of a commercially available chiral column is the Daicel Chiralcel ZWIX(+) column, which has demonstrated effective resolution for various DL-amino acid pairs. waters.com

An alternative to direct chiral separation is the use of chiral derivatizing agents. In this indirect method, the enantiomeric mixture is reacted with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, non-chiral reversed-phase HPLC column.

For instance, a method was developed for the simultaneous determination of D,L-amino acids using the chiral derivatizing agent (R)-BiAC. mdpi.com This approach allows for the separation of the resulting diastereomers on a C18 column. mdpi.com This technique offers the advantage of utilizing more common and robust reversed-phase columns. The choice of the derivatizing agent is critical and must ensure a rapid and complete reaction with both enantiomers without causing racemization.

The development of a robust HPLC method for the analysis of this compound requires careful optimization of several parameters to achieve the desired sensitivity, resolution, and analysis time.

Key parameters that are typically optimized include:

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer, as well as the pH and concentration of the buffer, significantly impacts the retention and selectivity of the separation.

Flow Rate: Adjusting the flow rate of the mobile phase can influence the efficiency and speed of the analysis.

Column Temperature: Temperature control of the column can affect the viscosity of the mobile phase and the kinetics of the separation, thereby influencing resolution.

Detector Wavelength: The dinitrophenyl group has a strong UV absorbance, making UV detection a common choice. The selection of the optimal wavelength (often around 360 nm for DNP derivatives) is crucial for maximizing sensitivity. vdoc.pub

A rapid HPLC method was described for determining the percentage of guanine plus cytosine in DNA preparations after acid hydrolysis, showcasing the adaptability of HPLC for analyzing complex biological samples. researchgate.net

Reversed-Phase HPLC with Chiral Derivatization for Diastereomer Separation

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Quantitative and Qualitative Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC/MS/MS) provides an exceptionally sensitive and selective platform for the analysis of this compound. This technique combines the separation power of LC with the mass-resolving capability of MS/MS, allowing for confident identification and precise quantification even in complex matrices.

To achieve high sensitivity and specificity in LC/MS/MS analysis, the optimization of mass spectrometer parameters is essential. This process is typically performed by direct infusion of a standard solution of the analyte into the mass spectrometer.

Key MS parameters that are optimized include:

Ionization Source Parameters: These settings, such as ion spray voltage, gas temperatures (nebulizer and heater), and gas flows (curtain gas, nebulizer gas, and collision gas), are adjusted to maximize the production of the desired molecular ion (e.g., [M+H]+ or [M-H]-). For instance, in one study, optimizing source parameters resulted in a significant signal increase for serine. mdpi.com

Compound-Dependent Parameters: These include the declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP). The collision energy is particularly important as it controls the fragmentation of the precursor ion into product ions. By carefully selecting the precursor ion and one or more specific product ions, a Multiple Reaction Monitoring (MRM) experiment can be set up. This highly selective detection mode significantly reduces background noise and enhances the accuracy of quantification. waters.commdpi.com

The optimization of these parameters ensures that the analytical method is both sensitive and robust for the intended application.

| Parameter | Typical Range/Value | Purpose |

| Ion Spray Voltage | 3000 - 5500 V mdpi.commdpi.com | Promotes the formation of gas-phase ions from the LC eluent. |

| Gas Temperature | 350 - 600 °C mdpi.commdpi.com | Aids in desolvation of the droplets from the ion source. |

| Nebulizer Gas | 15 - 70 psi mdpi.commdpi.com | Assists in the formation of a fine spray of droplets. |

| Collision Energy | 10 - 30 eV nih.gov | Controls the fragmentation of the precursor ion in the collision cell. |

Validation of LC/MS/MS Methods for Trace Enantiomer Detection

The accurate quantification of enantiomers, particularly at trace levels, is a significant challenge in analytical chemistry. For this compound and its D-enantiomer, the development and validation of robust Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methods are crucial. Validation ensures the method is reliable, reproducible, and suitable for its intended purpose.

A key aspect of method validation is the demonstration of specificity and selectivity. This is often achieved by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the analytes. For instance, in the analysis of D-serine in human plasma, a developed LC-MS/MS method showed good specificity with no interference from the blank plasma matrix. nih.gov The use of a chiral derivatizing agent, such as (R)-1-Boc-2-piperidine carbonyl chloride, can improve the resolution of serine enantiomers. nih.gov

The linearity of the method is established by creating a calibration curve over a range of concentrations. A validated method for D-serine in human plasma demonstrated linearity from 0.19 nmol/ml to 25 nmol/ml, with a high coefficient of variation. nih.gov Similarly, another method for D-serine in human plasma using a surrogate matrix for calibration standards showed a correlation coefficient of ≥ 0.9997 for all calibration curves. researchgate.net

Precision and accuracy are also critical validation parameters. Inter-run and intra-run precision are assessed by analyzing quality control (QC) samples at different concentrations on different days and within the same day, respectively. For a validated D-serine plasma assay, the inter-run coefficient of variation for QC samples was ≤ 8.7%. researchgate.net Another study reported a coefficient of variation of ≤ 5% for high QC standards and ≤ 8% for low QC standards in plasma. nih.gov Accuracy is determined by comparing the measured concentration to the known concentration of the QC samples, with relative errors (REs) for a D-serine assay ranging from -7.0% to -6.1%. researchgate.net

The stability of the analyte in the biological matrix under various storage conditions is also evaluated. This includes freeze-thaw cycles, ambient temperature storage, and long-term storage at low temperatures. For example, plasma samples for D-serine analysis were found to be stable for 6 freeze-thaw cycles, 36.5 hours at ambient temperature, and 769 days at -20°C or lower. researchgate.net

The derivatization of amino acids with reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) followed by LC-MS/MS analysis on a conventional reversed-phase column has proven effective for the simultaneous identification of multiple chiral amino acids in biological samples. nih.govresearchgate.net This approach allows for the chromatographic separation of the resulting diastereomers. nih.govresearchgate.net

Table 1: Validation Parameters for LC/MS/MS Methods for Serine Enantiomer Detection

| Parameter | Method 1 (D-Serine in Human Plasma) | Method 2 (D-Serine in Human Plasma) |

| Linearity Range | 0.19 - 25 nmol/ml | --- |

| Correlation Coefficient (r²) | --- | ≥ 0.9997 |

| Precision (Inter-run CV%) | ≤ 8% (low QC), ≤ 5% (high QC) | ≤ 8.7% |

| Accuracy (RE%) | --- | -7.0% to -6.1% |

| Analyte Stability | --- | Stable for 6 freeze-thaw cycles, 36.5h at ambient temp, 769 days at ≤ -20°C |

Exploration of Other Advanced Chromatographic and Electrophoretic Techniques

Beyond LC-MS/MS, other advanced separation techniques are employed for the analysis of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation of dinitrophenylated amino acids. The use of chiral stationary phases (CSPs) is a common strategy. For instance, N-(2,4-dinitrophenyl)-proline and N-(2,4-dinitrophenyl)-serine have been enantiomerically resolved on a bovine serum albumin (BSA) CSP in reversed-phase mode. nih.gov Interestingly, the elution order of the enantiomers could be reversed by altering the mobile phase pH, the concentration of acetonitrile, or the type of alcohol modifier. nih.gov Another approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on an achiral column. nih.govscispace.com Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a widely used chiral derivatizing agent for this purpose. nih.govjournalijar.com The resulting DNP-amino acid derivatives can be separated on reversed-phase columns and detected by UV or mass spectrometry. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis offers a high-efficiency separation alternative. For the analysis of serine enantiomers, CE with laser-induced fluorescence (LIF) detection has been utilized. nih.gov This method can involve derivatization with a fluorescent tag like fluorescein isothiocyanate (FITC), followed by separation in the presence of chiral selectors such as cyclodextrins in the electrophoresis buffer. nih.gov CE has also been used for the separation of DNP-amino acid enantiomers using chiral buffer additives. acs.org

Table 2: Advanced Chromatographic and Electrophoretic Techniques for DNP-Amino Acid Analysis

| Technique | Stationary/Mobile Phase or Buffer | Detection Method | Key Findings |

| HPLC with Chiral Stationary Phase | Bovine Serum Albumin (BSA) CSP, reversed-phase | UV | Reversal of enantiomer elution order observed by changing mobile phase conditions for N-(2,4-dinitrophenyl)-serine. nih.gov |

| HPLC with Chiral Derivatization | Reversed-phase column (e.g., C18) | UV, ESI-MS | Derivatization with Marfey's reagent (FDAA) allows separation of diastereomers. nih.gov |

| Capillary Electrophoresis (CE) | Borate buffer with hydroxypropyl-β-cyclodextrin | Laser-Induced Fluorescence (LIF) | Enantioselective separation of FITC-derivatized D- and L-serine. nih.gov |

Spectroscopic Investigations for Structural and Electronic Insights

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Properties

The 2,4-dinitrophenyl (DNP) group is a strong chromophore, making UV-Vis spectroscopy a valuable tool for the detection and quantification of this compound. researchgate.net The DNP group absorbs light strongly in the UV and visible regions of the electromagnetic spectrum. bachem.com The attachment of the DNP group to the amino acid significantly increases its UV absorbance, which is otherwise weak for native amino acids. researchgate.net

The absorption maximum (λmax) of DNP derivatives can be influenced by the solvent and pH. For DNP-amino acids, the UV spectrum can be used for quantitative analysis. researchgate.net For example, the Dnp chromophore can be detected at a wavelength of 365 nm, with a molar absorption coefficient (ε) of 17,300 M⁻¹cm⁻¹. bachem.com This property is exploited in various analytical methods, including HPLC with UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

In the ¹H NMR spectrum of DNP-amino acids, the protons of the DNP group typically appear in the downfield region. tandfonline.com The chemical shifts for H-3, H-5, and H-6 of the DNP group are generally found around 9.0-9.1, 8.3-8.4, and 7.2-7.3 ppm, respectively. tandfonline.com The specific chemical shifts and coupling constants of the protons in the serine moiety can provide conformational information. For instance, the coupling constants between the α-proton and the β-protons (Jα,β) in DNP-serine can suggest the preferred rotameric conformation. tandfonline.com Lower J-values may indicate a predominance of a gauche conformation. tandfonline.com

Infrared (IR) and Raman Spectroscopy in Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the conformational properties and intermolecular interactions of this compound. These techniques are sensitive to the vibrational modes of functional groups within the molecule.

Table 3: Spectroscopic Data for this compound and Related Compounds

| Spectroscopy Technique | Key Observations |

| UV-Vis | Strong absorbance due to the DNP chromophore, with a characteristic absorption maximum around 365 nm. bachem.com |

| ¹H NMR | Characteristic downfield signals for the DNP aromatic protons (H-3, H-5, H-6). tandfonline.com Coupling constants of serine protons provide conformational information. tandfonline.com |

| IR Spectroscopy | Provides information on functional groups (NO₂, C=O, N-H) and hydrogen bonding. researchgate.net |

| Raman Spectroscopy | Sensitive to molecular conformation and intermolecular interactions in the solid state. nih.gov |

Research Applications of N- 2,4-dinitrophenyl -l-serine in Biochemical and Peptide Chemistry

Utility in Peptide Synthesis and Modification Strategies

The dinitrophenyl group, attached to the alpha-amino group of L-serine, offers distinct characteristics as a protecting group in the chemical synthesis of peptides.

Application as an N-Protecting Group in Solid-Phase and Solution-Phase Peptide Synthesis

The 2,4-dinitrophenyl (Dnp) group has been employed as a protecting group for the side chain of histidine for many years. biosynth.comcigb.edu.cu More recently, the related 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been introduced as a thiol-labile Nα-protecting group for solid-phase peptide synthesis (SPPS). nih.govresearchgate.net While not identical to the DNP group on serine, the principles and advantages of this related strategy offer insight into the potential utility of DNP-based protection.

Unlike the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, which require basic (piperidine) or strong acidic (trifluoroacetic acid) conditions for removal, respectively, DNP-based groups can offer alternative deprotection strategies. nih.govuwec.edu For instance, the DNPBS group can be cleaved under nearly neutral conditions using a thiol, such as 1 M p-toluenethiol in pyridine, at room temperature. nih.govresearchgate.net This orthogonality is valuable when synthesizing peptides with acid- or base-sensitive modifications. The Dnp group itself, when used for histidine side-chain protection, has been shown to be labile to the standard Fmoc-deprotection reagent (20% piperidine in DMF), which can be an unintended side reaction but also highlights its unique chemical sensitivity. cigb.edu.cu

The use of DNP as an Nα-protecting group for serine is less common than for histidine side chains, but it is available commercially as a reagent for peptide synthesis. medchemexpress.com Its application is often considered in specific contexts where its chromophoric nature or alternative cleavage conditions are advantageous.

| Protecting Group | Abbreviation | Cleavage Condition | Key Advantages |

| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Widely used in SPPS; mild acid stability. |

| tert-butyloxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid) | Stable to base and nucleophiles. uwec.edu |

| 2,4-dinitrophenyl | Dnp | Thiolysis (e.g., 2-mercaptoethanol) | Orthogonal to acid- and base-labile groups; chromophoric. uwec.edu |

| 2,4-dinitro-6-phenyl-benzene sulfenyl | DNPBS | Thiolysis (e.g., p-toluenethiol/pyridine) | Mild, near-neutral cleavage; suppresses racemization. nih.govresearchgate.net |

Impact on Coupling Efficiencies and Racemization during Peptide Elongation

A significant challenge in peptide synthesis is the racemization of the activated amino acid during the coupling step, which can lead to the formation of hard-to-remove diastereomeric impurities. nih.gov This is a particular concern for sensitive amino acids, including serine. nih.govresearchgate.net

Research on the DNPBS protecting group has shown that it can significantly suppress α-carbon racemization during peptide bond formation. nih.govresearchgate.net When DNPBS-protected amino acids, including serine, are activated and coupled, they exhibit greatly decreased racemization compared to their Fmoc-protected counterparts. nih.gov For example, in a model coupling reaction, the use of DNPBS protection for L-Ser(tBu)-OH resulted in a significantly higher ratio of the desired L-product to the undesired D-product compared to when Fmoc protection was used with certain coupling reagents. researchgate.net This suppression of racemization is a major advantage, potentially leading to purer peptide products. However, it has been noted that DNPBS solid-phase peptide synthesis is not as efficient as standard Fmoc SPPS, particularly for synthesizing very long peptides. nih.govresearchgate.net The Dnp group, when used for histidine protection, is specifically intended to avoid racemization caused by the basicity of the imidazole ring. cigb.edu.cu

Probing Biomolecular Interactions and Enzyme Functionality

The strong chromophoric and quenching properties of the dinitrophenyl group make N-(2,4-Dinitrophenyl)-L-serine and related DNP-containing molecules valuable tools for studying biological processes.

Employment of the Dinitrophenyl Group as a Reporter or Affinity Tag in Protein-Ligand Studies

The DNP group functions effectively as a reporter and an affinity tag due to its distinct physical and chemical properties. nih.govpromega.co.uk Historically, Frederick Sanger utilized 1-fluoro-2,4-dinitrobenzene (FDNB) to react with the N-terminal amino group of peptides, forming a stable DNP-amino acid. spcmc.ac.in The yellow color of the DNP derivative allowed for its identification after peptide hydrolysis, a foundational technique in protein sequencing. spcmc.ac.in

In modern biochemical assays, the DNP group is widely used as a quencher in Fluorescence Resonance Energy Transfer (FRET) applications. researchgate.net A FRET peptide substrate can be synthesized with a fluorophore (like aminobenzoyl, Abz) at one end and a DNP group at the other. In the intact peptide, the DNP group quenches the fluorescence of the nearby fluorophore. When an enzyme cleaves the peptide bond between them, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. This principle is used to create sensitive assays for enzymes like sortase A. researchgate.net A peptide containing a sequence like Abz-Leu-Pro-Glu-Thr-Gly-Lys(Dnp)-NH2 can be used to monitor enzyme activity in real-time.

Furthermore, the DNP group can be used as a photoaffinity label. nih.govnih.gov Upon irradiation with UV light, a DNP-modified ligand can form a covalent bond with its target protein, allowing for the capture and identification of transient protein-ligand interactions. nih.gov Its use as an affinity tag also facilitates the enrichment and isolation of labeled proteins. nih.gov

| Application of DNP Group | Principle | Example Use Case |

| Chromophoric Reporter | DNP absorbs light in the visible spectrum, imparting a yellow color. | N-terminal amino acid sequencing (Sanger's method). spcmc.ac.in |

| FRET Quencher | DNP quenches the emission of a nearby fluorophore. | Real-time enzyme kinetic assays for proteases. researchgate.net |

| Affinity Tag | Specific antibodies that recognize the DNP moiety are available. | Isolation and purification of DNP-labeled proteins or peptides. nih.gov |

| Photoaffinity Label | UV activation generates a reactive species that forms covalent bonds. | Identifying unknown protein targets of a DNP-modified ligand. nih.gov |

Investigations into Enzyme Mechanisms and Active Site Characterization using DNP-Modified Substrates

DNP-modified substrates are instrumental in elucidating enzyme mechanisms and characterizing active sites. The FRET-based assays described previously are a prime example, providing a continuous, real-time measure of enzyme kinetics that is essential for determining kinetic parameters like Kcat and KM. researchgate.netsorbonne-universite.fr

The chromogenic nature of the DNP leaving group has been exploited to create substrates for other enzyme classes, such as glycosidases. For instance, 2,4-dinitrophenyl-α-D-glycopyranosides serve as chromogenic substrates where the release of the dinitrophenolate ion upon enzymatic cleavage can be monitored spectrophotometrically. researchgate.net This allows for rapid screening of enzyme activity and inhibition. While the specific molecule is a glycoside, the principle is directly transferable to other enzyme systems where a DNP-modified substrate, such as a peptide containing DNP-serine, could be designed to probe the activity of specific proteases or other modifying enzymes.

By systematically altering the peptide sequence attached to the DNP-reporter group, researchers can map the substrate specificity of an enzyme's active site. This approach helps in understanding which amino acid residues are critical for substrate recognition and catalysis.

Studies on Amino Acid Racemization and Enantiomeric Distribution in Biological Contexts

The conversion of L-amino acids to their D-enantiomers, a process known as racemization, occurs in biological systems, particularly in long-lived proteins, and is associated with aging and certain diseases. nih.gov The analysis of D/L amino acid ratios requires sensitive analytical methods, and derivatization to form diastereomers that can be separated chromatographically is a common strategy. rsc.org

Reagents like 1-fluoro-2,4-dinitrobenzene (FDNB) are used to create DNP-derivatives of amino acids, including serine, which can then be analyzed. nih.gov This derivatization is a critical step in preparing samples for analysis by techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

A recent study on fingerprint age estimation investigated amino acid racemization as a potential dating tool. rsc.org Researchers developed a method to quantify amino acid enantiomers from fingerprints and observed a steady increase in the percentage of D-serine relative to L-serine over time, particularly in the first 30 days of aging. rsc.org This highlights the utility of monitoring serine racemization in forensic and biological contexts. The formation of D-amino acids in proteins can occur non-enzymatically; for example, L-aspartic acid and L-asparagine are particularly prone to racemization, and this process is influenced by the adjacent amino acid, with small residues like serine facilitating the reaction. nih.gov Therefore, understanding the racemization of serine itself, and its analysis via DNP derivatization, is crucial in these studies.

| Donor | Age of Fingerprint (days) | % D-serine (relative to total serine) |

| Donor 1 | 1 | ~0.2% |

| Donor 1 | 30 | ~1.2% |

| Donor 1 | 180 | ~2.5% |

| Donor 2 | 1 | ~0.3% |

| Donor 2 | 30 | ~1.5% |

| Donor 2 | 180 | ~5.5% |

| This table presents illustrative data adapted from findings on D-serine percentage increase in aging fingerprints to demonstrate the application. rsc.org |

Analytical Determination of D/L-Serine Ratios in Complex Biological Matrices

The accurate determination of the enantiomeric ratio of amino acids, such as D-serine to L-serine, is crucial in various biological and clinical studies, as alterations in these ratios are often associated with physiological and pathological conditions. This compound can be utilized in the analytical determination of D/L-serine ratios, primarily by serving as a standard or reference compound in chromatographic methods. The core principle involves pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent, which converts the enantiomers into diastereomers with distinct physicochemical properties, allowing for their separation and quantification using techniques like high-performance liquid chromatography (HPLC).

A class of reagents known as Marfey's reagent, which are Nα-(2,4-dinitro-5-fluorophenyl)amino acid amides (e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide or L-FDAA), are structurally related to this compound and are widely employed for this purpose. mdpi.com The derivatization reaction involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the amino group of the target amino acid. When a chiral derivatizing agent like L-FDAA is used, it reacts with both D- and L-serine to form diastereomeric derivatives that can be resolved on a standard C18 HPLC column. mdpi.com

The resulting diastereomers exhibit different retention times, enabling their quantification. This compound can be used as a reference standard to calibrate the analytical system and to confirm the identity of the derivatized L-serine peak. The table below illustrates typical parameters for such an HPLC-based analysis.

| Parameter | Description |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV detection |

| Column | C18 reverse-phase column |

| Derivatizing Agent | Chiral Nα-(2,4-dinitro-5-fluorophenyl)amino acid amides (e.g., L-FDAA) |

| Mobile Phase | Gradient of aqueous buffer (e.g., triethylammonium phosphate) and organic solvent (e.g., acetonitrile) |

| Detection Wavelength | Typically around 340 nm, corresponding to the absorbance maximum of the DNP chromophore |

| Analyte | Diastereomeric derivatives of D- and L-serine |

| Reference Standard | This compound and its D-enantiomer counterpart |

Mechanistic Research on Serine Racemase Activity and Enantiomeric Interconversion

Serine racemase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-serine to D-serine. nih.govfrontiersin.org Understanding the mechanism of this enzyme is of significant interest due to the role of D-serine as a neuromodulator. frontiersin.org Mechanistic studies often employ substrate analogs to probe the enzyme's active site and catalytic cycle. This compound, as a modified L-serine, can be investigated as a potential substrate or inhibitor of serine racemase.

The catalytic mechanism of serine racemase involves the formation of an external aldimine between L-serine and the PLP cofactor, followed by the abstraction of the α-proton to form a quinonoid intermediate. frontiersin.org Reprotonation at the α-carbon from the opposite face results in the formation of D-serine. The bulky and electron-withdrawing dinitrophenyl group on the amino nitrogen of this compound would likely influence its interaction with the enzyme's active site. It could potentially act as an inhibitor by binding to the active site without undergoing the complete catalytic cycle, or it could be a poor substrate, allowing for the trapping of enzymatic intermediates.

Research on serine racemase has identified key amino acid residues, such as Lys56 and Ser84, that are crucial for the catalytic process. researchgate.net Studies using site-directed mutagenesis have elucidated the roles of these residues in proton transfer steps. researchgate.net While direct studies using this compound as a substrate for serine racemase are not extensively reported, its structural similarity to L-serine makes it a candidate for investigating the substrate specificity and binding requirements of the enzyme.

The table below summarizes the key aspects of serine racemase activity that could be investigated using substrate analogs like this compound.

| Aspect of Serine Racemase Activity | Potential Application of this compound |

| Substrate Specificity | To determine if the modified amino acid can be recognized and bound by the enzyme. |

| Enzyme Inhibition | To test for competitive or non-competitive inhibition of the racemization of L-serine. |

| Trapping of Intermediates | The altered electronic properties of the DNP group might stabilize certain catalytic intermediates, allowing for their spectroscopic or crystallographic characterization. |

| Probing the Active Site | To understand the steric and electronic constraints of the substrate-binding pocket. |

Role of D-Serine in Specific Biological Systems and its Modulation

D-serine is an important signaling molecule in the central nervous system, where it acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. frontiersin.org Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. frontiersin.orgnih.gov Consequently, the modulation of D-serine levels through the regulation of its synthesis by serine racemase or its degradation by D-amino acid oxidase (DAAO) is a key area of research. frontiersin.org

This compound can be used as a research tool in this context. For instance, it could be investigated for its potential to modulate the activity of serine racemase in cellular or in vivo models. By influencing the production of D-serine, such a compound could help to elucidate the downstream effects on NMDA receptor signaling and neuronal function.

Furthermore, in studies investigating the transport of serine enantiomers across cell membranes, this compound could serve as a labeled tracer, provided that appropriate detection methods are available. The DNP group's chromophoric nature facilitates its detection and quantification. Understanding how serine and its derivatives are transported into and out of cells is crucial for comprehending the regulation of D-serine homeostasis in the brain. frontiersin.org

The following table outlines the potential research applications of this compound in studying the biological roles of D-serine.

| Research Area | Application of this compound |

| Modulation of Serine Racemase | Investigating its effect on D-serine production in cultured cells or tissue preparations. |

| NMDA Receptor Function | Indirectly studying the role of D-serine in NMDA receptor-mediated synaptic plasticity by modulating its synthesis. |

| Amino Acid Transport | Potentially serving as a labeled analog to study the mechanisms of serine transport across cellular membranes. |

| Development of Research Probes | Acting as a lead compound for the design of more specific and potent modulators of serine metabolism. |

Emerging Research Directions and Methodological Innovations for N- 2,4-dinitrophenyl -l-serine

Development of Novel Synthetic Pathways and Analogues

The synthesis of N-(2,4-dinitrophenyl) amino acids, including the serine derivative, has traditionally been achieved through established chemical reactions. However, ongoing research focuses on optimizing these pathways and developing novel analogues to expand their utility in various scientific domains.

The primary and most common synthetic route for creating N-(2,4-Dinitrophenyl)-L-serine is through a nucleophilic aromatic substitution reaction. This process involves reacting L-serine with 1-fluoro-2,4-dinitrobenzene (DNFB), often referred to as Sanger's reagent. researchgate.net The reaction is typically conducted under alkaline conditions, for example, using a sodium bicarbonate buffer, which deprotonates the α-amino group of the L-serine, enhancing its nucleophilicity. stackexchange.com The activated amino group then attacks the electron-deficient benzene ring of DNFB at the fluorine-bearing carbon, displacing the fluoride ion to form a stable covalent bond. Optimization of this method includes careful control of pH and temperature (e.g., 40–60°C) to maximize yield and minimize side reactions, such as the hydrolysis of the ester group in related derivatives. While 2,4-dinitrochlorobenzene can also be used, DNFB is generally more reactive. nih.gov

Research has also led to the development of a diverse range of analogues, each designed for specific applications. These analogues often retain the core dinitrophenyl group, which is crucial for detection and interaction studies, but vary in the attached amino acid or through further modification.

Notable Analogues and Their Applications:

| Analogue/Derivative | Key Feature/Application | Reference(s) |

| N-(2,4-Dinitrophenyl)-L-alanine/glycine | Used as fundamental models for studying reaction mechanisms and for developing analytical protocols for DNP-amino acids. nih.gov | nih.gov |

| N-(2,4-Dinitrophenyl)histidine | The DNP group selectively binds to the α-amino group over the imidazole ring, a property exploited for specific residue protection in peptide synthesis. | |

| N-(2,4-dinitrophenyl)-3-carbamoylpyridinium chloride | Serves as a key intermediate in the synthesis of β-nicotinamide riboside (a form of vitamin B3) and its derivatives through the Zincke reaction. beilstein-journals.org | beilstein-journals.org |

| [(2,4-dinitrophenyl)sulfonyl]glycine ethyl ester | Used as a reagent in the synthesis of modified peptide nucleic acids (PNAs), contributing to the creation of oligomers with enhanced hybridization properties and water solubility. cmu.edu | cmu.edu |

These examples highlight a strategic approach in chemical synthesis: modifying a known structure, this compound, to create a toolbox of chemical reagents and probes tailored for advanced research in fields like proteomics, enzymology, and materials science. cmu.edu

Advancements in High-Throughput Analytical Methodologies for Dinitrophenyl Amino Acids

The dinitrophenyl (DNP) group's strong chromophoric nature makes it an excellent tag for the detection and quantification of amino acids using High-Performance Liquid Chromatography (HPLC). Pre-column derivatization, where the amino acid is tagged with the DNP group before being injected into the HPLC system, is the preferred method for quantitative analysis. springernature.com This derivatization not only allows for photometric detection but also enhances the interaction of the amino acids with the apolar stationary phase used in reverse-phase HPLC, leading to high-resolution separation. springernature.com

Historically, the derivatization reaction with DNFB could take up to 16 hours. latu.org.uy Modern advancements have focused on drastically reducing this time to facilitate high-throughput screening. By optimizing reaction conditions, such as using pure DNFB instead of an ethanol solution, the derivatization of some amino acids can be completed in as little as 15 to 30 minutes. latu.org.uy

A significant advancement in this area is the use of chiral derivatizing agents based on the DNP structure, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. This reagent reacts with mixtures of D- and L-amino acids to form diastereomers, which can then be separated and quantified using standard reverse-phase HPLC. springernature.com A recently developed HPLC-UV method using FDAA derivatization allows for the highly sensitive detection of 36 different D/L-amino acids. chromatographyonline.com This method boasts a broad linear range and high precision, making it suitable for complex sample analysis in fields like food science. chromatographyonline.com

Key Features of Modern Analytical Methods for DNP-Amino Acids:

| Methodological Advancement | Impact on Analysis | Research Finding | Reference(s) |

| Optimized Reaction Conditions | Reduced derivatization time from hours to minutes. | Using pure DNFB allows for complete taurine derivatization in 15 minutes. | latu.org.uy |

| Use of Marfey's Reagent (FDAA) | Enables chiral separation of D- and L-amino acid enantiomers. | FDAA-derivatized amino acids can be resolved by RP-HPLC for quantitative analysis. | springernature.com |

| HPLC-UV with FDAA Derivatization | Provides high sensitivity and cost-effectiveness for analyzing numerous amino acids simultaneously. | Achieved detection limits in the picomole per liter range (pmol/L) for 36 D/L-amino acids. | chromatographyonline.com |

| Automated Procedures | Simplifies sample preparation and increases throughput. | Pre-column derivatization with reagents like FMOC-Cl is fast and suitable for automation, unlike some other reagents. | oup.com |

These methodological improvements have solidified the role of dinitrophenyl derivatization as a rapid, reliable, and versatile tool for amino acid analysis in both research and industrial settings.

Exploration of this compound in New Areas of Chemical Biology and Proteomics Research

The unique chemical properties of the dinitrophenyl moiety have positioned this compound and its analogues as valuable tools in the expanding fields of chemical biology and proteomics. Their applications range from fundamental studies of protein structure and function to the development of sophisticated diagnostic and research probes.

In chemical biology, the DNP group serves as a reliable protecting group in peptide synthesis and as an interactive probe. The covalent attachment of the DNP group to an amino acid can alter the structure and function of peptides and proteins, an interaction that is leveraged to study enzyme mechanisms and protein-ligand binding. For example, the immunogenicity of DNP-amino acids has been studied to understand how small molecules (haptens) can elicit an immune response, with some DNP-derivatives showing the ability to transfer their DNP group to proteins in vivo, a phenomenon known as "transconjugation". nih.gov

In the realm of proteomics, which involves the large-scale study of proteins, DNP derivatization techniques are particularly relevant to "redox proteomics," the study of protein oxidation. Protein carbonylation, the formation of aldehyde or ketone groups on protein side chains, is a key marker of oxidative stress and is implicated in aging and various diseases. 2,4-Dinitrophenylhydrazine (DNPH), a compound structurally related to the DNP group on this compound, reacts specifically with these carbonyl groups. This reaction tags the oxidized proteins, allowing for their detection and quantification, providing critical insights into the molecular basis of oxidative damage.

Furthermore, the concept of targeted DNP is emerging in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org In this approach, a paramagnetic polarizing agent is site-specifically attached to a biomolecule of interest. This can be achieved by incorporating an unnatural amino acid with a reactive handle into the protein, followed by bio-orthogonal chemistry to attach the probe. rsc.org While not yet demonstrated with this compound itself, its structure serves as a blueprint for designing targeted probes that could provide detailed structural information on specific proteins within a complex cellular environment. rsc.org

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N-(2,4-Dinitrophenyl)-L-serine, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 2,4-dinitrofluorobenzene reacts with L-serine under mildly alkaline conditions (pH 8–9) to form the dinitrophenyl (Dnp) derivative. Reaction optimization involves controlling temperature (25–30°C) and stoichiometric ratios (1:1.2 molar ratio of L-serine to 2,4-dinitrofluorobenzene) to minimize side reactions. Post-synthesis purification via recrystallization in ethanol-water mixtures improves purity (>98% by HPLC) .

Q. How is this compound characterized to confirm structural integrity?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Peaks at δ 8.5–9.0 ppm (aromatic protons) and δ 3.5–4.5 ppm (serine backbone protons) confirm substitution. Carbonyl signals (C=O) appear near 170 ppm in 13C NMR .

- X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonding (e.g., O–H···O interactions between serine hydroxyl and nitro groups) .

- Mass spectrometry : Molecular ion peaks at m/z 271.18 (M+H⁺) align with the molecular formula C₉H₉N₃O₇ .

Q. What are the primary applications of this compound in biochemical assays?

- Methodology : The compound is used as a chromogenic/fluorogenic probe:

- Amino group labeling : Reacts with free amino termini in peptides/proteins to form stable yellow derivatives (λₐᵦₛ ~360 nm), aiding in Edman degradation or N-terminal sequencing .

- Enzyme substrate design : Acts as a quencher in Förster resonance energy transfer (FRET) substrates paired with fluorophores like anthraniloyl (Abz) to study protease activity .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s electronic and optical properties?

- Methodology : Employ density functional theory (DFT) with B3LYP/6-311G+(2d,p) basis sets to:

- Calculate HOMO-LUMO energy gaps (~4.2 eV) to predict charge transfer behavior.

- Simulate UV-Vis spectra by analyzing excited-state transitions (e.g., π→π* in nitro groups). Compare results with experimental data to validate models .

Q. What experimental and analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology : Address discrepancies (e.g., unexpected NMR shifts or crystallographic bond lengths) by:

- Variable-temperature NMR : Assess dynamic effects like hindered rotation of the dinitrophenyl group.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion fragmentation patterns.

- Single-crystal XRD : Compare experimental bond angles with DFT-optimized geometries to identify steric or electronic distortions .

Q. How does this compound interact with monoamine oxidases (MAOs), and what mechanistic insights can be derived?

- Methodology : Conduct enzyme inhibition assays:

- Reversible competitive inhibition : Determine IC₅₀ values (e.g., 56 nM for MAO B) using fluorometric assays with kynuramine as a substrate.

- Molecular docking : Map binding interactions (e.g., hydrogen bonding between serine hydroxyl and MAO active-site residues) using AutoDock Vina. Cross-validate with mutagenesis studies to confirm key residues .

Q. What are the challenges in stabilizing this compound under varying pH conditions, and how can they be mitigated?

- Methodology : Perform stability studies:

- pH-dependent degradation kinetics : Monitor absorbance at 360 nm over 24 hours in buffers (pH 2–12). Degradation accelerates at pH >10 due to nitro group hydrolysis.

- Stabilization strategies : Use lyophilization for long-term storage or encapsulate in cyclodextrins to shield reactive sites .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.